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Abstract

This technical guide provides a comprehensive overview of the discovery, development, and
chemical synthesis of butriptyline. It is intended for an audience of researchers, scientists, and
professionals in the field of drug development. The document details the historical context of
butriptyline's emergence as a second-generation tricyclic antidepressant (TCA), its distinct
pharmacological profile, and a plausible, multi-step chemical synthesis pathway based on
established organometallic and catalytic reactions. Quantitative pharmacological and
pharmacokinetic data are presented in tabular format for clarity. Detailed experimental
protocols for key synthetic steps are provided, alongside visualizations of the synthetic
workflow and the drug's mechanism of action at the neuronal synapse, rendered using the DOT
language.

Discovery and Development
The Era of Tricyclic Antidepressants

The discovery of tricyclic antidepressants was a seminal moment in psychopharmacology. The
first TCA, imipramine, was discovered in the early 1950s during a search for novel
antipsychotics and was found to possess significant antidepressant properties. This led to the
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development of a class of drugs characterized by a three-ring chemical structure, which
became the frontline treatment for major depressive disorder for several decades.

Emergence of a Second-Generation TCA

Butriptyline (formerly known by the development code AY-62014) was developed by the
pharmaceutical company Wyeth and was introduced in the United Kingdom and other
European countries in 1974 or 1975.[1] Marketed under brand names such as Evadyne, it was
classified as an "atypical" or "second-generation” TCA due to its later introduction and a
pharmacological profile that diverged from its predecessors.[1]

Chemically, butriptyline is a structural analogue of amitriptyline, another widely used TCA. It
possesses a dibenzocycloheptadiene core but is distinguished by an isobutyl side chain in
place of amitriptyline's propylidene side chain.[1] This structural modification results in a
significantly different mechanism of action, which is less reliant on monoamine reuptake
inhibition.[1][2]

Chemical Synthesis of Butriptyline

The synthesis of butriptyline is a multi-step process that can be logically divided into two main
stages: the formation of the tricyclic ketone core, dibenzosuberone, and the subsequent
attachment of the characteristic aminoalkyl side chain via a Grignard reaction, followed by
deoxygenation.

Stage 1: Synthesis of Dibenzosuberone (10,11-dihydro-
5H-dibenzo[a,d]cyclohepten-5-one)

The key intermediate, dibenzosuberone, can be synthesized via several routes. Acommon and
effective method involves the intramolecular Friedel-Crafts acylation of 2-phenethylbenzoic
acid, which itself can be prepared from more readily available starting materials.[3]

o Step 2a: Preparation of 2-(2-Phenylethyl)benzoic Acid: Phthalic anhydride is reacted with
phenylacetic acid in the presence of a base such as sodium acetate to yield benzalphthalide.
This intermediate is then reduced. Catalytic hydrogenation over a Raney Nickel catalyst is an
effective method for this transformation, yielding 2-(2-phenylethyl)benzoic acid.
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Step 2b: Cyclization to Dibenzosuberone: The prepared 2-(2-phenylethyl)benzoic acid (1
equivalent) is heated in polyphosphoric acid (PPA) at approximately 100-120°C with stirring
for 2-3 hours. The PPA serves as both the acidic catalyst and the reaction medium for the
intramolecular Friedel-Crafts acylation.

Work-up and Purification: Upon completion, the reaction mixture is cooled and carefully
poured onto crushed ice, leading to the precipitation of the crude product. The solid is
collected by filtration, washed with water and a dilute sodium bicarbonate solution to remove
acidic impurities, and then dried. Recrystallization from a suitable solvent system, such as
ethanol/water, affords purified dibenzosuberone.

Stage 2: Side-Chain Attachment and Deoxygenation

The final stage involves the formation of the carbon-carbon bond between the

dibenzosuberone core and the aminoalkyl side chain, followed by the removal of the resulting
hydroxy! group.

e Step 2c: Grignard Reagent Preparation: The Grignard reagent is prepared from 1-chloro-
N,N,2-trimethylpropan-1-amine. The chloro-amine (1.1 equivalents) is added dropwise to a
stirred suspension of magnesium turnings (1.2 equivalents) in anhydrous tetrahydrofuran
(THF) under an inert nitrogen atmosphere. The reaction may require initiation with a small
crystal of iodine. The mixture is gently refluxed until the magnesium is consumed, yielding
the corresponding Grignard reagent.

Step 2d: Grignard Addition: A solution of dibenzosuberone (1 equivalent) in anhydrous THF
is cooled to 0°C. The freshly prepared Grignard reagent is then added dropwise to the
ketone solution, maintaining the low temperature. After the addition is complete, the reaction
is allowed to warm to room temperature and stirred for several hours or overnight to ensure
complete reaction. The reaction is then quenched by the slow addition of a saturated
agueous ammonium chloride solution. The resulting tertiary alcohol intermediate, 5-(3-
(dimethylamino)-2-methylpropyl)-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol, is
extracted into an organic solvent (e.g., ethyl acetate), dried, and the solvent is evaporated.

Step 2e: Catalytic Transfer Hydrogenolysis: The crude tertiary benzylic alcohol from the
previous step is subjected to deoxygenation. A highly effective method is palladium-catalyzed
transfer hydrogenolysis.[4][5] The alcohol (1 equivalent) is dissolved in a suitable solvent
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such as toluene. Palladium on carbon (Pd/C, 5-10 mol%) is added, followed by formic acid
(2-3 equivalents) as the hydrogen donor. The mixture is heated to 80-100°C and stirred for
several hours until analysis (e.g., by TLC or LC-MS) indicates the disappearance of the
starting material.

» Final Work-up and Purification: The reaction mixture is cooled, and the catalyst is removed
by filtration through a pad of celite. The filtrate is washed with a dilute base (e.g., sodium
bicarbonate solution) to remove excess formic acid, followed by a brine wash. The organic
layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced
pressure. The crude butriptyline can be purified by column chromatography or by
conversion to its hydrochloride salt and subsequent recrystallization to yield the final product
as a white crystalline solid.

Synthesis Workflow Visualization
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Fig. 1: Multi-stage chemical synthesis workflow for butriptyline.
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Physicochemical and Pharmacological Data

Butriptyline's therapeutic activity is dictated by its physicochemical properties and its

interaction with various neuroreceptors and transporters.

Table 1: Physicochemical Properties of
Butriptyline

IUPAC Name

(¥)-3-(10,11-dihydro-5H-
dibenzo[a,d]cycloheptene-5-yl)-N,N,2-

trimethylpropan-1-amine[1]

Molecular Formula

C21H27N[1]

Molar Mass 293.45 g-mol—[1]
CAS Number 35941-65-2 (Free Base)[6]
Appearance White crystalline solid (as hydrochloride salt)

Table 2: Pharmacodynamic Profile (Receptor
Binding Affinity)

Target

Binding Affinity (Ki, nM)

Serotonin Transporter (SERT)

1,360 - 10,000[2]

Norepinephrine Transporter (NET)

990 - 5,100[2]

Dopamine Transporter (DAT)

2,800 - 5,200[2]

Histamine Hi Receptor 1.1[2]

Muscarinic Acetylcholine Receptor (mACh) 35[2]

5-HT2a Receptor 380[2]

o1-Adrenergic Receptor 570[2]

oz-Adrenergic Receptor 4,800[2]

(Note: Lower Ki value indicates higher binding

affinity)
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Table 3: Key Pharmacokinetic Parameters

Route of Administration Oral
Therapeutic Concentration 60-280 ng/mL[1][2]
Plasma Protein Binding >90%][1][2]

] Hepatic (Primarily N-demethylation to
Metabolism o

Norbutriptyline)[1]

Elimination Half-life ~20 hours[1]
Typical Clinical Dosage 150-300 mg/day[1][2]

Mechanism of Action

Unlike first-generation TCAs such as imipramine or amitriptyline, which are potent inhibitors of
serotonin and norepinephrine reuptake, butriptyline is a very weak monoamine reuptake
inhibitor.[1][2][7] Its antidepressant efficacy is believed to stem primarily from its activity as an
antagonist at several postsynaptic neurotransmitter receptors.[1]

The key actions contributing to its therapeutic and side-effect profile are:

o Potent Histamine Hi Receptor Antagonism: This action is responsible for the drug's strong
sedative and hypnotic effects.[1]

o Potent Muscarinic Acetylcholine Receptor Antagonism: This leads to common anticholinergic
side effects such as dry mouth, blurred vision, constipation, and urinary retention.[1]

o Moderate 5-HT2 Receptor Antagonism: Blockade of 5-HT2 family receptors is thought to be a
significant contributor to the antidepressant and anxiolytic effects of several atypical
antidepressants.

e Moderate ai-Adrenergic Receptor Antagonism: This can contribute to orthostatic
hypotension.

This profile, characterized by strong receptor blockade and weak reuptake inhibition, makes
butriptyline pharmacologically similar to other atypical TCAs like trimipramine.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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